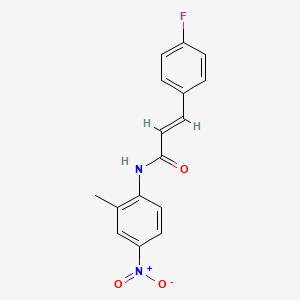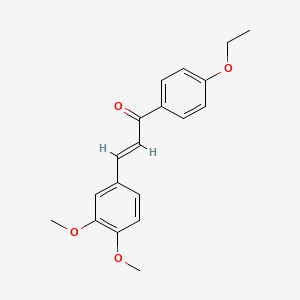
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as FP1, is a chemical compound that belongs to the family of piperazine derivatives. FP1 has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The exact mechanism of action of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor. N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide also exhibits high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to produce a wide range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to modulate the activity of various neurotransmitter systems, including the glutamatergic and GABAergic systems. Additionally, N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its broad spectrum of biological activities, which makes it a promising candidate for drug discovery and development. N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is also relatively easy to synthesize, which makes it an attractive target for medicinal chemists. However, one of the main limitations of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its poor solubility in water, which can make it difficult to study in vitro. Additionally, the exact mechanism of action of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is not fully understood, which can make it challenging to design experiments to elucidate its pharmacological effects.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective derivatives of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. Another area of interest is the investigation of the role of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in various disease states, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new synthetic methods for the production of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide and its derivatives may lead to the discovery of novel pharmacological agents. Finally, the elucidation of the exact mechanism of action of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide may lead to the development of more effective therapies for a wide range of diseases.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves the reaction of 2-fluoroaniline with 2-pyridinecarboxaldehyde in the presence of piperazine and acetic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography. The yield of N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is typically around 70%.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a broad spectrum of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. N-(2-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-13-5-1-2-6-14(13)19-16(22)21-11-9-20(10-12-21)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGDNGDEELDUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5312968.png)

![N-(4-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5312989.png)
![2-[(6-bromo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5312992.png)
![N-[1-(4-sec-butylphenyl)propyl]propanamide](/img/structure/B5313000.png)
![2,5-dimethyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5313007.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5313011.png)
![3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5313025.png)

![3-sec-butyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5313039.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5313046.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5313064.png)
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5313067.png)